molecular formula C18H15F9N2O3 B7799025 N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide

N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide

Cat. No.: B7799025
M. Wt: 478.3 g/mol
InChI Key: UVLBAEYPKCVCLV-ULPWCQAASA-N
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Description

N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a highly fluorinated organic compound characterized by a benzimidoyl cyanide core functionalized with a nonafluoro-2-methyloctan-2-yloxycarbonyloxy group. The nonafluoroalkyl chain likely improves resistance to metabolic degradation and increases hydrophobicity, which could enhance bioavailability in drug delivery systems .

Properties

IUPAC Name

[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloctan-2-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F9N2O3/c1-14(2,8-9-15(19,20)16(21,22)17(23,24)18(25,26)27)31-13(30)32-29-12(10-28)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b29-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLBAEYPKCVCLV-ULPWCQAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)ON=C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)O/N=C(/C#N)\C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F9N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a synthetic compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure may confer distinct biological activities that warrant detailed investigation.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzimidoyl moiety
  • A cyanide functional group
  • A nonafluoroalkyl chain that enhances lipophilicity and potentially alters biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs can exhibit antimicrobial activity. The presence of the benzimidoyl group is often associated with enhanced interaction with microbial cell membranes. Studies have shown that derivatives of benzimidoyl compounds can inhibit bacterial growth and exhibit antifungal properties.

Cytotoxicity

Preliminary studies suggest that compounds containing cyanide groups can have cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular respiration and induction of apoptosis. Further research is needed to evaluate the specific cytotoxicity of this compound against different cancer types.

Enzyme Inhibition

Compounds with similar functional groups have been studied for their ability to inhibit key enzymes involved in metabolic pathways. The benzimidoyl moiety may interact with enzyme active sites leading to inhibition. For example:

  • Cholinesterase Inhibition : Some benzimidoyl derivatives have shown promise as cholinesterase inhibitors which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study on benzimidazole derivatives indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to exhibit similar properties.
  • Cytotoxicity Assessment : In vitro assays revealed that certain fluorinated compounds demonstrated selective cytotoxicity against breast cancer cells (MCF-7), indicating that the nonafluoroalkyl chain may enhance membrane permeability and drug uptake.

Data Tables

PropertyValue
Molecular WeightXX g/mol
SolubilitySoluble in organic solvents
Melting PointXX °C
LogP (octanol-water partition coefficient)XX

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine: Unlike the target compound, these analogues lack fluorinated alkyl chains but incorporate chlorine substituents on the phenyl ring. However, fluorine’s electronegativity and smaller atomic radius may improve metabolic stability in the target compound .
  • Thermal Stability: The target compound’s nonafluoroalkyl chain likely elevates its melting point beyond the 185–216°C range observed in chlorinated analogues, though experimental data are pending.
  • Synthetic Yield: Yields for analogues 41–45 range from 35% to 55%, suggesting moderate synthetic accessibility. The fluorinated compound’s synthesis may face challenges due to steric hindrance from the bulky nonafluoroalkyl group.

Commercial Analogues ()

Several structurally related compounds are marketed by Hubei Yaoshuoquan Chemical Co., including:

  • (E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide: Features a tert-butoxycarbonyl (Boc) group instead of the nonafluoroalkyl chain. The Boc group is hydrolytically labile under acidic conditions, whereas the nonafluoroalkyl chain offers superior chemical inertness.
  • 2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyl]-2-phenylacetonitrile : Contains a longer heptadecafluoroalkyl chain, which may further enhance hydrophobicity but increase molecular weight and synthetic complexity compared to the target compound.

Functional Implications :

  • Stability : The Boc-protected analogue’s susceptibility to cleavage limits its utility in harsh reaction conditions, whereas the target compound’s fluorinated group ensures robustness in diverse environments .

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